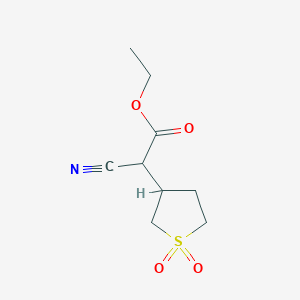
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide” is a compound that belongs to the class of 4-Quinolone-3-Carboxamides . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which includes “N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide”, can be achieved through a simpler, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Chemical Reactions Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of specific synthetic methodologies for the production of quinolone antibiotics .Scientific Research Applications
Drug Research and Development
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide: is a compound of interest in pharmaceutical research due to its structural similarity to 4-hydroxy-2-quinolones, which are known for their diverse biological activities . This makes it a valuable scaffold for drug discovery, potentially leading to the development of new therapeutic agents.
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its quinoline core is instrumental in creating four to seven-membered rings, which are often associated with unique biological activities .
Biological Activity Design
Due to the wide distribution of related compounds like 4-hydroxy-2-pyrones as secondary metabolites, there’s a significant interest in synthesizing and designing new bioactive compounds using N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide as a starting point .
Material Science Applications
In material science, the compound’s molecular structure could be utilized in the design and synthesis of new materials with potential applications in various industries, including electronics and biotechnology .
Chemical Synthesis
This compound can be used in chemical synthesis as a building block for complex molecules. Its benzylic position is particularly reactive, allowing for a variety of chemical transformations that can lead to new compounds with desired properties .
Analytical Chemistry
In analytical chemistry, N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide could be used as a standard or reference compound in chromatographic analysis due to its unique chemical signature, aiding in the identification and quantification of similar compounds .
Biotechnological Approaches
The compound’s structure allows for its use in biotechnological applications, possibly as a part of biosynthetic pathways to produce natural and unnatural polysubstituted 4-hydroxy-2-pyrones, which have various uses in medicine and agriculture .
Educational and Research Tool
Lastly, it can serve as an educational tool in academic research, helping students and researchers understand the complexities of organic synthesis and the pharmacological implications of quinoline derivatives .
Future Directions
Mechanism of Action
Target of Action
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a derivative of the 4-quinolone scaffold, which is a privileged scaffold in medicinal chemistry 4-quinolone-3-carboxamides have been reported to harbor vast therapeutic potential .
Mode of Action
4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand) . This suggests that the compound may interact with its targets to inhibit their function, leading to these therapeutic effects.
Biochemical Pathways
The 4-quinolone scaffold has been found in more than 60 fda approved drugs, suggesting that it may affect a wide range of biochemical pathways .
Result of Action
Given the therapeutic potential of 4-quinolone-3-carboxamides, it can be inferred that the compound may have significant effects at the molecular and cellular level .
properties
IUPAC Name |
N-benzyl-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-9-17(21)15-10-14(7-8-16(15)20-12)18(22)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSKJLBDGZRFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)


![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)
![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)
![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)
